N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-5-(3-nitrophenyl)-2-furamide
Overview
Description
N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-5-(3-nitrophenyl)-2-furamide, commonly known as DMBFN, is a synthetic compound that belongs to the family of benzoxazole derivatives. DMBFN has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. In
Scientific Research Applications
DMBFN has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been found to have a wide range of applications, including:
1. Fluorescent Probe: DMBFN has been used as a fluorescent probe to detect the presence of zinc ions in biological samples. It has high sensitivity and selectivity for zinc ions, making it a useful tool for studying the role of zinc in various biological processes.
2. Protein Kinase Inhibitor: DMBFN has been found to inhibit the activity of protein kinases, which play a crucial role in various cellular processes. This inhibition can help in the development of new drugs for the treatment of cancer and other diseases.
3. DNA Binding: DMBFN has been shown to bind to DNA and can be used as a DNA intercalator. This property can be utilized in the development of new drugs for the treatment of genetic disorders.
Mechanism of Action
The mechanism of action of DMBFN is not yet fully understood. However, it is believed to act by binding to specific proteins or enzymes in cells, thereby inhibiting their activity. It has also been found to bind to DNA, which can affect gene expression.
Biochemical and Physiological Effects:
DMBFN has been found to have several biochemical and physiological effects, including:
1. Inhibition of Protein Kinases: DMBFN has been found to inhibit the activity of protein kinases, which play a crucial role in various cellular processes. This inhibition can help in the development of new drugs for the treatment of cancer and other diseases.
2. DNA Binding: DMBFN has been shown to bind to DNA and can be used as a DNA intercalator. This property can be utilized in the development of new drugs for the treatment of genetic disorders.
3. Fluorescent Probe: DMBFN has been used as a fluorescent probe to detect the presence of zinc ions in biological samples. It has high sensitivity and selectivity for zinc ions, making it a useful tool for studying the role of zinc in various biological processes.
Advantages and Limitations for Lab Experiments
DMBFN has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Sensitivity: DMBFN has high sensitivity for detecting zinc ions and can be used in small concentrations.
2. Selectivity: DMBFN is highly selective for zinc ions and does not interfere with other metal ions.
3. Easy to Use: DMBFN is easy to use and can be applied to various biological samples.
Some of the limitations of DMBFN include:
1. Toxicity: DMBFN has been found to be toxic to cells at high concentrations.
2. Stability: DMBFN is not stable under certain conditions, such as high pH or high temperature.
3. Limited Applications: DMBFN has limited applications and is mainly used in the field of biochemistry and physiology.
Future Directions
There are several future directions for the study of DMBFN. Some of these include:
1. Development of New Drugs: DMBFN can be used as a starting point for the development of new drugs for the treatment of cancer and other diseases.
2. Study of Zinc Ions: DMBFN can be used to study the role of zinc ions in various biological processes.
3. Development of New Probes: DMBFN can be modified to create new probes for detecting other metal ions or biomolecules.
Conclusion:
DMBFN is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of applications, including as a fluorescent probe, protein kinase inhibitor, and DNA intercalator. DMBFN has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, DMBFN has the potential to be a useful tool in the field of biochemistry and physiology.
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O5/c1-29(2)19-9-6-16(7-10-19)26-28-21-15-18(8-11-23(21)35-26)27-25(31)24-13-12-22(34-24)17-4-3-5-20(14-17)30(32)33/h3-15H,1-2H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDLPKPZKUDKSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.